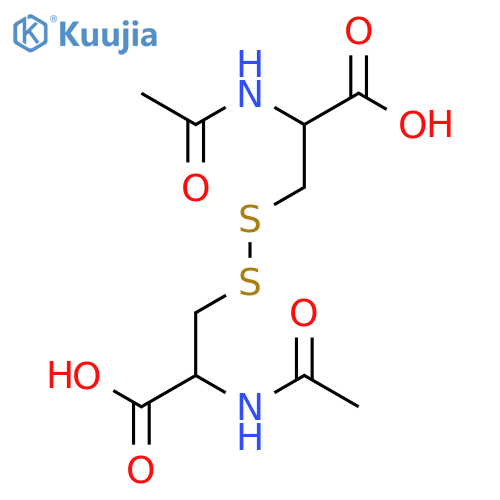Cas no 5545-17-5 (N,N'-Diacetyl-L-cystine)

N,N'-Diacetyl-L-cystine structure
商品名:N,N'-Diacetyl-L-cystine
CAS番号:5545-17-5
MF:C10H16N2O6S2
メガワット:324.373840332031
MDL:MFCD00152053
CID:368143
PubChem ID:6995101
N,N'-Diacetyl-L-cystine 化学的及び物理的性質
名前と識別子
-
- L-Cystine,N,N'-diacetyl-
- (Ac-Cys-OH)?
- (Ac-Cys-OH)₂
- (Ac-L-Cys-OH)2
- N,N’-DIACETYL-L-CYSTINE
- N,N'-diacetyl-L-Cystine
- ACETYL-L-CYSTINE
- diacetylcysteine
- DiNAC
- L-Cystine,N,N'-diacetyl
- N,N`-Diacetyl-L-cystine
- N,N'-diacetyl-cystine
- N,N''-Diacetyl-L-cysteine
- N-ACETYL CYSTINE
- N-acetyl-L-cystine
- N,N′-Diacetyl-L-cystine
- NSC 203780
- SCHEMBL308082
- CS-0083231
- Z2153972216
- CCG-257528
- ACETYLCYSTEINE IMPURITY C [EP IMPURITY]
- Acetylcysteine Impurity C
- (2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid
- N,N'-Diacetyl-L-cystine, 90%
- D-7193
- AKOS027250793
- CHEMBL4303405
- YTPQSLLEROSACP-YUMQZZPRSA-N
- FD21227
- EN300-304165
- Cystine, N,N'-diacetyl-, L-
- 5545-17-5
- (2R,2'R)-3,3'-Disulfanediylbis(2-acetamidopropanoic acid)
- 5H6NA7JU5E
- N,N'-Diacetyl-L-cystine; Acetylcysteine Imp. C (EP); Acetylcysteine Impurity C
- AM20100361
- N,N-Diacetylcystine
- UNII-5H6NA7JU5E
- C10H16N2O6S2
- EINECS 226-911-5
- NS00043182
- NSC-203780
- (2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid
- AS-49003
- HY-114348
- L-Cystine, N,N'-diacetyl-
- MFCD00152053
- (Ac-Cys-OH)2 (Disulfide bond)
- A899770
- N,N'-Diacetylcystine
- N,N'-Diacetyl-L-cystine (>90%)
- CCG-257560
- Acetylcysteine Imp. C (EP): N,N'-Diacetyl-L-cystine
- BRD-K32372024-001-01-0
- (Ac-Cys-OH)
- DA-55876
- N,N'-Diacetyl-L-cystine
-
- MDL: MFCD00152053
- インチ: InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
- InChIKey: YTPQSLLEROSACP-YUMQZZPRSA-N
- ほほえんだ: CC(N[C@H](C(O)=O)CSSC[C@H](NC(C)=O)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 324.04500
- どういたいしつりょう: 324.04497858g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 11
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 183Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 55-72°C
- ふってん: 715.5±60.0 °C at 760 mmHg
- フラッシュポイント: 386.5±32.9 °C
- あんていせい: Moisture Sensitive
- PSA: 183.40000
- LogP: 0.32820
- じょうきあつ: 0.0±5.0 mmHg at 25°C
N,N'-Diacetyl-L-cystine セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: CAUT
N,N'-Diacetyl-L-cystine 税関データ
- 税関コード:29225090
N,N'-Diacetyl-L-cystine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-304165-5.0g |
(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |
5545-17-5 | 95% | 5.0g |
$297.0 | 2023-02-25 | |
| TRC | D312500-25g |
N,N’-Diacetyl-L-cystine (>90%) |
5545-17-5 | 25g |
$ 1208.00 | 2023-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153871-1g |
N,N'-Diacetyl-L-cystine |
5545-17-5 | 97% | 1g |
¥ưƽƠź | 2023-07-25 | |
| Enamine | EN300-304165-10.0g |
(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |
5545-17-5 | 95% | 10.0g |
$533.0 | 2023-02-25 | |
| Enamine | EN300-304165-1g |
(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |
5545-17-5 | 95% | 1g |
$80.0 | 2023-09-05 | |
| Enamine | EN300-304165-5g |
(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |
5545-17-5 | 95% | 5g |
$297.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05985-100mg |
N,N'-Diacetyl-L-Cystine |
5545-17-5 | 97% | 100mg |
¥275.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D765719-1g |
(AC-CYS-OH)2 |
5545-17-5 | 85% | 1g |
$175 | 2024-06-06 | |
| Enamine | EN300-304165-0.1g |
(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |
5545-17-5 | 95% | 0.1g |
$27.0 | 2023-09-05 | |
| Enamine | EN300-304165-0.5g |
(2R)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid |
5545-17-5 | 95% | 0.5g |
$62.0 | 2023-09-05 |
N,N'-Diacetyl-L-cystine 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
5. Water
5545-17-5 (N,N'-Diacetyl-L-cystine) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5545-17-5)N,N'-Diacetyl-L-cystine

清らかである:99%
はかる:5g
価格 ($):315.0